Ecgonine methyl ester
Overview
Description
Ecgonine methyl ester is a prominent tropane alkaloid found in coca leaves. It is a primary metabolite of cocaine, formed by the hydrolysis of the ester group positioned opposite the nitrogen atom in the cocaine molecule . This compound is also found as a minor alkaloid in the roots of various Datura species, such as Datura stramonium and Datura innoxia .
Mechanism of Action
- Ecgonine methyl ester (EME) is a prominent tropane alkaloid found in coca leaves . It serves as a metabolite of cocaine and may even act as a precursor for cocaine synthesis.
- EME arises from the hydrolysis of cocaine, specifically by breaking down the ester group positioned opposite the nitrogen atom in the cocaine molecule .
- EME’s impact on biochemical pathways remains an area of ongoing research. It is the last step before cocaine biosynthesis in coca plants, facilitated by a BAHD acyltransferase .
- Its impact on cognition has been studied, showing potential beneficial effects in animal models . However, more research is needed to understand its precise cellular effects.
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Ecgonine methyl ester plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It is formed by the hydrolysis of the ester group positioned opposite the nitrogen atom in the cocaine molecule . The compound interacts with various enzymes, including carboxylesterases, which catalyze its formation from cocaine . Additionally, this compound has been shown to inhibit sodium channels, although this effect is only observed at very high dosages .
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It has been found to have a beneficial effect on cognition, particularly in scopolamine-impaired and aged rats . This suggests that this compound may interact with acetylcholine receptors, influencing cell signaling pathways and potentially improving cognitive function. It should be noted that the compound’s inhibition of sodium channels at high dosages could impact cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholine receptors. In the presence of an agonist, inhibitors binding to a novel regulatory site on nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This compound is predicted to displace these inhibitors without affecting receptor function per se, thereby alleviating the inhibition and potentially enhancing cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. A single dose of the compound can reverse scopolamine-induced cognitive impairment, indicating its involvement with acetylcholine receptors . Longer-term treatment with this compound has been shown to improve cognition in aged rats, with enhanced learning rates observed in the absence of an exogenous cognition-impairing compound . The compound’s stability and degradation in biological samples have also been studied, with findings indicating that it is stable at -20°C for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can improve cognition and protect against cocaine lethality at certain dosages . At very high dosages, this compound can inhibit sodium channels, which may lead to adverse effects . Additionally, the compound has been found to reverse thigmotaxis, a behavior believed to indicate anxiety, in aged rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of cocaine. It is formed by the enzymatic hydrolysis of cocaine, catalyzed by carboxylesterases . The compound is further metabolized in the liver and plasma, with its half-life ranging from 3 to 8 hours . The metabolic pathways of this compound also involve its conversion to benzoylecgonine, another major metabolite of cocaine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed into the blood when administered, and its distribution is influenced by its interaction with plasma and liver cholinesterases and carboxylesterases . The compound’s localization and accumulation within tissues are also affected by these interactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific biomolecules. The compound is known to interact with acetylcholine receptors, which are located on the cell membrane . This interaction allows this compound to influence cellular signaling pathways and potentially enhance cognitive function . Additionally, the compound’s stability and activity within cells are affected by its localization and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecgonine methyl ester can be synthesized through the esterification of ecgonine. The reaction typically involves the use of methanol and an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of ecgonine to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of coca leaves followed by hydrolysis and esterification processes. The extracted coca leaves are first subjected to hydrolysis to obtain ecgonine, which is then esterified using methanol and an acid catalyst to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ecgonine methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form ecgonine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ecgonone methyl ester.
Reduction: Ecgonine.
Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.
Scientific Research Applications
Ecgonine methyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ecgonine: The parent compound of ecgonine methyl ester, which lacks the ester group.
Benzoylecgonine: Another major metabolite of cocaine, formed by the hydrolysis of the benzoyl ester group.
Cocaethylene: A compound formed when cocaine is consumed with alcohol.
Uniqueness
This compound is unique in its ability to enhance cognitive function and protect against cocaine lethality, which is not observed with other similar compounds . Its interaction with nicotinic acetylcholine receptors also sets it apart from other metabolites of cocaine .
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNNBXHAYSQRY-UYXSQOIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891435 | |
Record name | Ecgonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-09-1 | |
Record name | (-)-Ecgonine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7143-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecgonine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylecgonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ecgonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECGONINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35FJB3QBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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